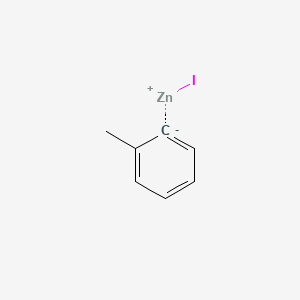

2-Methylphenylzinc iodide

Overview

Description

2-Methylphenylzinc iodide, also known as o-tolylzinc iodide, is an organometallic compound that has gained significant attention in the field of organic synthesis. It is a colorless to yellowish liquid that is soluble in organic solvents and is used as a reagent in various chemical reactions. In

Scientific Research Applications

1. Synthesis of Radiolabeled Compounds

2-Methylphenylzinc iodide plays a role in the synthesis of radiolabeled compounds, such as prostaglandin analogues. Björkman et al. (2000) synthesized a prostaglandin analogue using a method for cross-coupling reactions with [11C]methyl iodide, showcasing the utility of iodide compounds in radiopharmaceuticals (Björkman et al., 2000).

2. Enhancing Solar Cell Efficiency

In the field of renewable energy, specifically solar cells, iodide compounds such as this compound have been utilized. Chi et al. (2011) synthesized a polymerized ionic liquid of poly((1-(4-ethenylphenyl)methyl)-3-butyl-imidazolium iodide), employed as a solid electrolyte in I2-free solid-state dye-sensitized solar cells, leading to improved efficiency (Chi et al., 2011).

3. Study of Molecular Chemisorption

Iodide compounds are significant in studying molecular chemisorption on surfaces. Bushell et al. (2005) explored the chemisorption of phenyl iodide at Cu(110) and Ag(111) surfaces, providing insights into molecular interactions on metal surfaces, which is crucial in material science and catalysis (Bushell et al., 2005).

4. Photodissociation Studies

Photodissociation studies of aryl iodides, including this compound, have been conducted to understand molecular dynamics. Dzvonik et al. (1974) investigated the angular distribution of photofragments in a variety of aryl iodides, contributing to our understanding of molecular behavior under light exposure (Dzvonik et al., 1974).

5. Corrosion Inhibition in Desalination Plants

Iodide-based compounds have applications in corrosion inhibition, particularly in desalination plants. Onyeachu et al. (2020) studied the corrosion inhibition effect of a benzimidazole derivative on heat exchanger tubing materials during acid cleaning in multistage flash desalination plants (Onyeachu et al., 2020).

6. Two-Photon MPI Spectroscopy

Two-photon resonant multiphoton ionization (MPI) spectroscopy of alkyl iodides, including this compound, is crucial in advanced spectroscopy studies. Parker et al. (1980) reported on the MPI spectra of various alkyl iodides, which is significant in understanding molecular energy states and reactions (Parker et al., 1980).

Safety and Hazards

properties

IUPAC Name |

iodozinc(1+);methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKYVTZJNNJZIA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

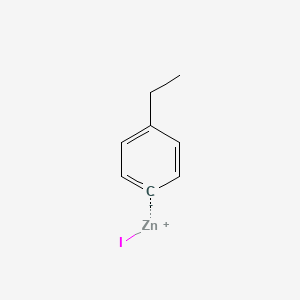

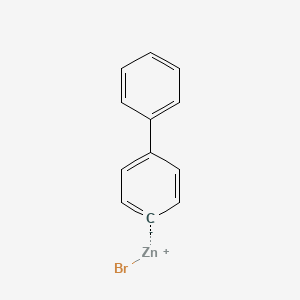

Canonical SMILES |

CC1=CC=CC=[C-]1.[Zn+]I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

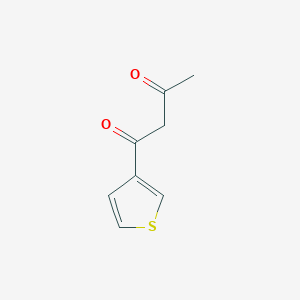

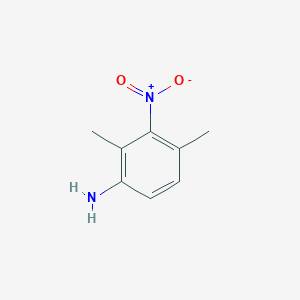

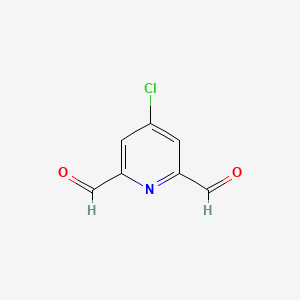

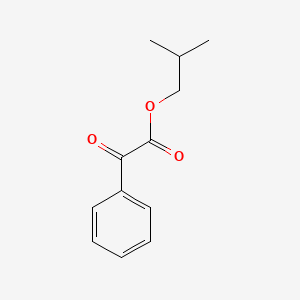

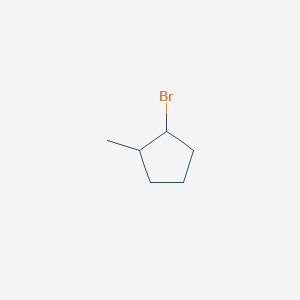

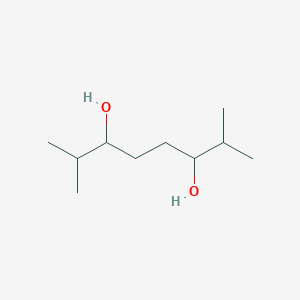

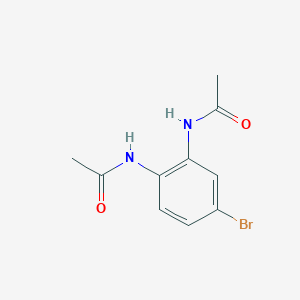

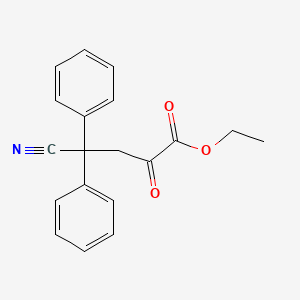

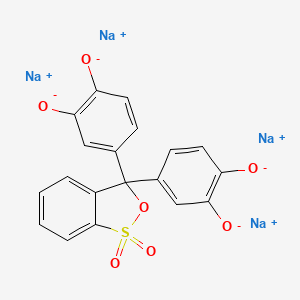

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.